![molecular formula C34H45N2P B14907083 2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique structural features, which include a phosphanyl group and a dimethylamino group attached to a biphenyl backbone. These structural elements confer distinct chemical properties and reactivity, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Backbone: The initial step involves the formation of the biphenyl backbone through a Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to couple two aryl halides.
Introduction of the Phosphanyl Group: The next step involves the introduction of the dicyclohexylphosphanyl group. This can be achieved through a nucleophilic substitution reaction where a dicyclohexylphosphine reacts with an aryl halide under basic conditions.
Addition of the Dimethylamino Group: The final step involves the introduction of the dimethylamino group through a nucleophilic aromatic substitution reaction. This step typically requires the use of a strong base and a dimethylamine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the aromatic rings or the phosphanyl group, leading to the formation of reduced derivatives.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced biphenyl derivatives, and substituted aromatic compounds. The specific products depend on the reaction conditions and the reagents used.
科学的研究の応用
2-(2-Dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are used in various catalytic processes.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
作用機序
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The biphenyl backbone provides structural rigidity and electronic properties that enhance its overall activity.
類似化合物との比較
Similar Compounds
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl: This compound has a similar biphenyl backbone but with diphenylphosphino groups instead of dicyclohexylphosphanyl groups.
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): This compound features a diphenyl ether backbone with diphenylphosphino groups.
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline is unique due to the presence of the dicyclohexylphosphanyl group, which provides steric bulk and enhances its stability and reactivity. The combination of the phosphanyl and dimethylamino groups on the biphenyl backbone imparts distinct electronic properties, making it a versatile compound for various applications.
特性
分子式 |
C34H45N2P |
|---|---|
分子量 |
512.7 g/mol |
IUPAC名 |
2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C34H45N2P/c1-35(2)27-24-22-26(23-25-27)30-19-13-20-32(36(3)4)34(30)31-18-11-12-21-33(31)37(28-14-7-5-8-15-28)29-16-9-6-10-17-29/h11-13,18-25,28-29H,5-10,14-17H2,1-4H3 |
InChIキー |
NDQZXFODBQNNKH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)N(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



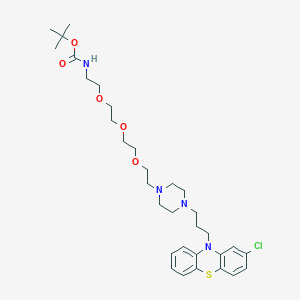
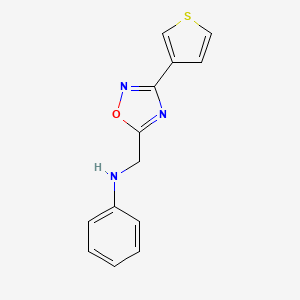
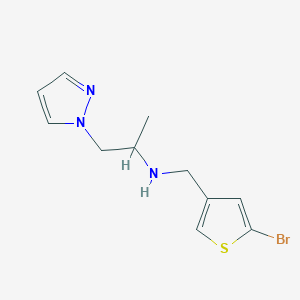
![2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14907009.png)
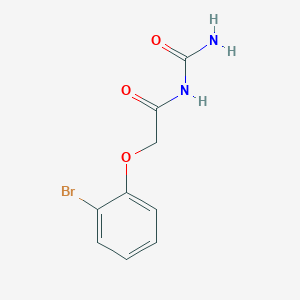
![Benzyl 4-oxohexahydropyrrolo[1,2-a]pyrimidine-1(2H)-carboxylate](/img/structure/B14907016.png)

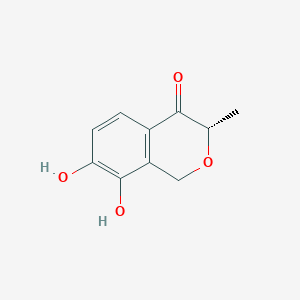
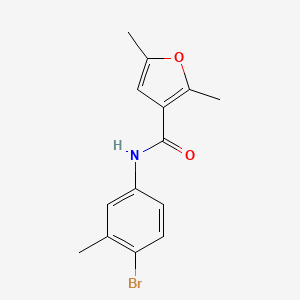
![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)
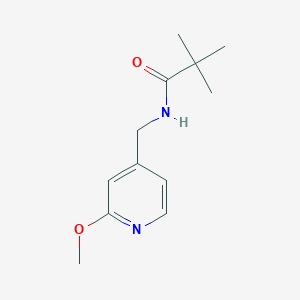
![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)

